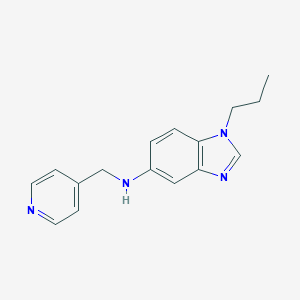
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a benzimidazole core structure, which is substituted with a propyl group at the 1-position and a pyridin-4-ylmethyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
N-Alkylation: The benzimidazole core is then alkylated at the N-position with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine: Similar structure but with a piperidine ring instead of a benzimidazole core.
1-propyl-N-(pyridin-4-ylmethyl)-1H-indazole-5-amine: Similar structure but with an indazole core instead of a benzimidazole core.
Uniqueness
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a pyridin-4-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
720675-21-8 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34g/mol |
IUPAC Name |
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C16H18N4/c1-2-9-20-12-19-15-10-14(3-4-16(15)20)18-11-13-5-7-17-8-6-13/h3-8,10,12,18H,2,9,11H2,1H3 |
InChI Key |
XTTHTRMIXHHQJM-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



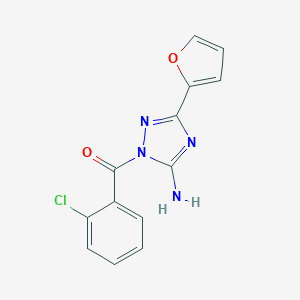
![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B379288.png)
![3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B379289.png)
![3-(4-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-ylmethylsulfide](/img/structure/B379290.png)

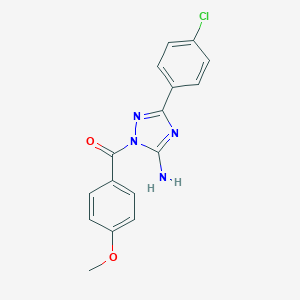
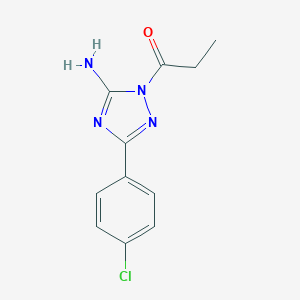

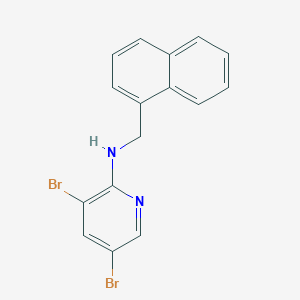
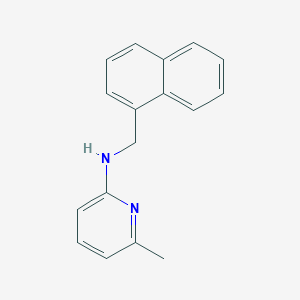
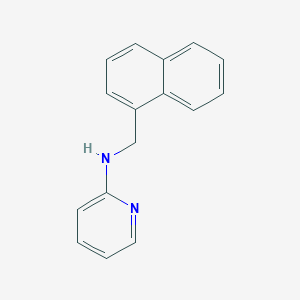
![N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379302.png)

